molecular formula C9H9N3O3 B13033652 Methyl 6-hydroxy-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate

Methyl 6-hydroxy-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate

Cat. No.: B13033652
M. Wt: 207.19 g/mol
InChI Key: ORPWSPYHTCKAQU-UHFFFAOYSA-N
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Description

Methyl 6-hydroxy-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate: is a heterocyclic compound belonging to the pyrazolopyridine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-hydroxy-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates with hydrazine derivatives . The reaction conditions often include the use of glacial acetic acid as a solvent and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-hydroxy-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Methyl 6-hydroxy-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-hydroxy-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to specific receptors, leading to its biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .

Biological Activity

Methyl 6-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a notable compound within the pyrazolo[3,4-b]pyridine class, characterized by its unique structure and a variety of biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C10H10N2O3C_{10}H_{10}N_{2}O_{3} with a molecular weight of approximately 182.19 g/mol. The structural features include:

  • A methyl group at the 1-position,
  • A hydroxyl group at the 6-position,
  • A carboxylate ester at the 5-position.

These functional groups contribute to its diverse biological properties, making it a subject of interest in medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

Synthesis Methods

Several synthetic routes have been established for producing this compound. These methods allow for further derivatization to enhance biological activity or alter pharmacokinetic properties. Common synthetic strategies include:

  • One-pot multicomponent reactions,
  • Functional group modifications to introduce various substituents at different positions on the pyrazole ring .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds in terms of structure and efficacy:

Compound NameStructural FeaturesUnique Aspects
Methyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylateMethyl at 1-position; carboxylate at 4-positionLacks hydroxyl substitution
Ethyl 6-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylateEthyl group instead of methyl; hydroxyl at 6-positionDifferent ester functionality
Methyl 7-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylateHydroxyl group at 7-positionVariation in hydroxyl position affects activity

This table illustrates how variations in substituents can significantly impact the biological profile of these compounds.

Case Studies and Research Findings

Recent studies have highlighted various aspects of this compound:

  • Antiviral Mechanisms : In a study evaluating antiviral activity against HSV and HAV, derivatives showed significant inhibition rates compared to standard treatments. For instance, one derivative exhibited an EC50 value significantly lower than that observed for conventional antiviral agents .
  • Inhibition of CDKs : Another study reported that certain pyrazolo[3,4-b]pyridines demonstrated potent inhibition against CDK2 and CDK9 with IC50 values as low as 0.36 µM. These findings suggest potential applications in cancer therapy .

Properties

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

IUPAC Name

methyl 1-methyl-6-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxylate

InChI

InChI=1S/C9H9N3O3/c1-12-7-5(4-10-12)3-6(8(13)11-7)9(14)15-2/h3-4H,1-2H3,(H,11,13)

InChI Key

ORPWSPYHTCKAQU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C(=O)N2)C(=O)OC)C=N1

Origin of Product

United States

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